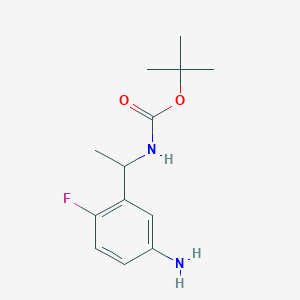
tert-Butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate: is a chemical compound with the molecular formula C13H19FN2O2 . It is often used in organic synthesis and research due to its unique structural properties and reactivity. The compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorophenyl group, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. One common method includes the reaction of 5-amino-2-fluorophenyl ethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Deprotection Reactions: Trifluoroacetic acid (TFA) is often used for Boc deprotection.
Major Products:
Substitution Reactions: Products include substituted amines and amides.
Deprotection Reactions: The major product is the free amine.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate is used as an intermediate for the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is used in the development of enzyme inhibitors and receptor modulators. It serves as a building block for the synthesis of biologically active molecules .
Industry: In the chemical industry, it is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate
- tert-Butyl (2-amino-5-fluorophenyl)carbamate
Comparison: Compared to similar compounds, tert-Butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate is unique due to the presence of both an amino group and a fluorophenyl group. This combination enhances its reactivity and makes it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C13H19FN2O2 |
|---|---|
Molecular Weight |
254.30 g/mol |
IUPAC Name |
tert-butyl N-[1-(5-amino-2-fluorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H19FN2O2/c1-8(16-12(17)18-13(2,3)4)10-7-9(15)5-6-11(10)14/h5-8H,15H2,1-4H3,(H,16,17) |
InChI Key |
LKSWRYYYNFEAJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)N)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


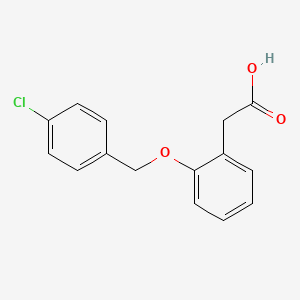

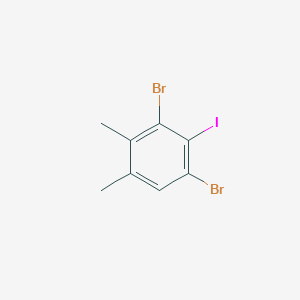
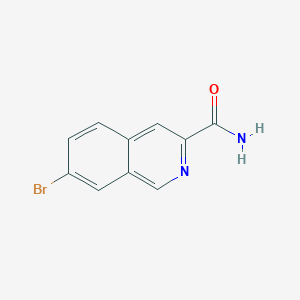
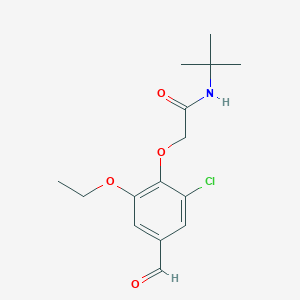
![2-Isopropyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12999429.png)

![1-Azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12999445.png)
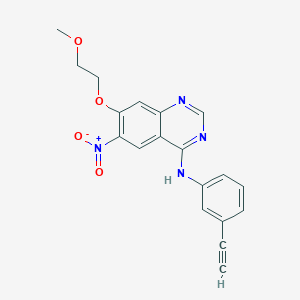

![3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)benzyl alcohol](/img/structure/B12999456.png)



